![molecular formula C20H26O11 B1588128 Regaloside B CAS No. 114420-67-6](/img/structure/B1588128.png)
Regaloside B
Overview
Description
Regaloside B is a natural compound found in plants and is a member of a group of compounds known as flavonoids. Flavonoids are secondary metabolites of plants and are known to have a wide range of biological activities. Regaloside B has been studied for its potential medicinal properties, including anti-inflammatory, anti-cancer, and anti-viral activities.
Scientific Research Applications
Extraction from Lilium lancifolium Thunb
Regaloside B is one of the main types of phenolic acids that can be extracted from the bulbs of Lilium lancifolium Thunb . Deep eutectic solvents (DESs) have been optimized to simultaneously extract Regaloside B, along with Regaloside C and Regaloside E, and polysaccharides from these bulbs . This extraction method is fast, effective, and has higher efficiencies than those obtained using conventional organic solvents .
Antioxidant Activities
Regaloside B has been identified as one of the characteristic phytochemicals in lily bulbs . Research has shown that with an increase in microwave power and treatment time, the content of Regaloside B in lily bulbs increases dramatically . This increase in Regaloside B content is associated with enhanced antioxidant activities in the lily bulbs . Therefore, Regaloside B could potentially be used in the development of antioxidant-rich foods or supplements.
Potential Use in Pharmaceuticals
Considering the biodegradability and pharmaceutical acceptability of DESs, the extraction of Regaloside B using these solvents could have wide applications in the extraction of natural products . This could potentially lead to the development of new pharmaceutical products.
Mechanism of Action
Target of Action
Regaloside B, a phenylpropanoid isolated from Lilium longiflorum, primarily targets inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2) . These are key enzymes involved in the inflammatory response. iNOS produces nitric oxide, a free radical involved in immune defense mechanisms, while COX-2 is responsible for the production of prostaglandins, which play a role in inflammation and pain .
Mode of Action
Regaloside B interacts with its targets, iNOS and COX-2, by inhibiting their expression . This means that Regaloside B reduces the production of these enzymes, thereby decreasing the levels of nitric oxide and prostaglandins. As a result, the inflammatory response is attenuated .
Biochemical Pathways
The inhibition of iNOS and COX-2 by Regaloside B affects the nitric oxide and prostaglandin pathways, respectively . By reducing the levels of nitric oxide and prostaglandins, Regaloside B can mitigate the symptoms of inflammation, such as redness, swelling, and pain .
Result of Action
The molecular and cellular effects of Regaloside B’s action primarily involve the reduction of inflammation. By inhibiting the expression of iNOS and COX-2, Regaloside B decreases the production of nitric oxide and prostaglandins, key mediators of inflammation . This leads to a decrease in the symptoms associated with inflammation .
properties
IUPAC Name |
[(2S)-3-acetyloxy-2-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxypropyl] (E)-3-(4-hydroxyphenyl)prop-2-enoate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H26O11/c1-11(22)28-9-14(30-20-19(27)18(26)17(25)15(8-21)31-20)10-29-16(24)7-4-12-2-5-13(23)6-3-12/h2-7,14-15,17-21,23,25-27H,8-10H2,1H3/b7-4+/t14-,15?,17?,18?,19?,20?/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YQKQOLPNKNHLBO-KRJCNZRASA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OCC(COC(=O)C=CC1=CC=C(C=C1)O)OC2C(C(C(C(O2)CO)O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)OC[C@@H](COC(=O)/C=C/C1=CC=C(C=C1)O)OC2C(C(C(C(O2)CO)O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H26O11 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20420049 | |
Record name | Regaloside B | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20420049 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
442.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
114420-67-6 | |
Record name | Regaloside B | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20420049 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the chemical structure of Regaloside B and how was it characterized?
A1: Regaloside B is a phenylpropanoid with the IUPAC name 1-O-p-coumaroyl-2-O-β-glucopyranosyl-3-O-acetylglycerol. [] While its molecular formula and weight aren't explicitly mentioned in the provided abstracts, its structure was elucidated using a combination of Nuclear Magnetic Resonance (NMR) spectroscopy (both ¹H and ¹³C) and Mass Spectrometry (MS). [] These techniques allowed researchers to determine the arrangement of atoms and functional groups within the molecule.
Q2: How does the extraction method influence the yield of Regaloside B from Lilium species?
A2: [] found that Deep Eutectic Solvents (DESs) provided a more efficient extraction method for Regaloside B from Lilium lancifolium Thunb. bulbs compared to conventional organic solvents. This highlights the importance of optimizing extraction techniques for maximizing the yield of this compound.
Q3: How is Regaloside B quantified in complex mixtures?
A4: High-Performance Liquid Chromatography (HPLC) coupled with ultraviolet (UV) detection is a key analytical technique for quantifying Regaloside B. [] Researchers establish a chromatographic fingerprint of the sample, identifying Regaloside B by comparing its retention time and UV spectrum to a known standard. This method allows for the quantification of Regaloside B even in complex mixtures like plant extracts.
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.